[Bis(trimethylsilyl)methyl](diphenyl)phosphane
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Overview
Description
Bis(trimethylsilyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a bis(trimethylsilyl)methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylphosphane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.
Scientific Research Applications
Bis(trimethylsilyl)methylphosphane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in coordination chemistry, where it stabilizes metal centers and facilitates catalytic reactions. The molecular targets and pathways involved include transition metal complexes and catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but lacks the bis(trimethylsilyl)methyl group.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to the phosphorus atom.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of the bis(trimethylsilyl)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in catalysis and material science, where these properties can be leveraged to achieve specific reactivity and selectivity.
Properties
CAS No. |
70530-40-4 |
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Molecular Formula |
C19H29PSi2 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-diphenylphosphane |
InChI |
InChI=1S/C19H29PSi2/c1-21(2,3)19(22(4,5)6)20(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 |
InChI Key |
CDAHWVXMBPFJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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